
2-Methylnon-3-yne-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylnon-3-yne-1,2-diol is an organic compound that belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the first and second carbon atoms, and a methyl group attached to the second carbon atom. The structure of this compound can be represented as follows:
CH3-C≡C-CH2-CH2-CH2-CH2-CH2-CH2-CH2-OH Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylnon-3-yne-1,2-diol can be achieved through various methods. One common approach involves the use of elimination reactions of dihalides. For example, the dehydrohalogenation of a vicinal dihalide or vinylic halide can be used to form the alkyne. This process typically involves the use of a strong base, such as sodium amide (NaNH2) in ammonia (NH3), to facilitate the elimination reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar elimination reactions. The choice of reagents and reaction conditions can be optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methylnon-3-yne-1,2-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds, such as aldehydes or ketones.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Halogenation using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
2-Methylnon-3-yne-1,2-diol has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, such as antibacterial or antifungal properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methylnon-3-yne-1,2-diol involves its interaction with molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules. The triple bond can undergo various chemical transformations, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
2-Methylnon-3-yne-1,2-diol can be compared with other similar compounds, such as:
1-Butyne: A simple alkyne with a single carbon-carbon triple bond.
2-Butyne: An internal alkyne with a triple bond between the second and third carbon atoms.
1-Hexyne: A longer-chain alkyne with a terminal triple bond.
The uniqueness of this compound lies in its specific structure, which includes both hydroxyl groups and a methyl group, providing distinct chemical and biological properties .
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-methylnon-3-yne-1,2-diol |
InChI |
InChI=1S/C10H18O2/c1-3-4-5-6-7-8-10(2,12)9-11/h11-12H,3-6,9H2,1-2H3 |
InChI Key |
CJCZXNHEEIBJFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CC(C)(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


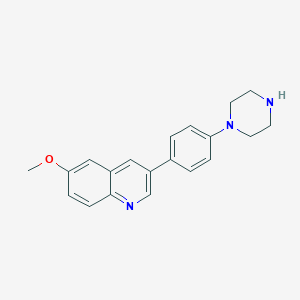

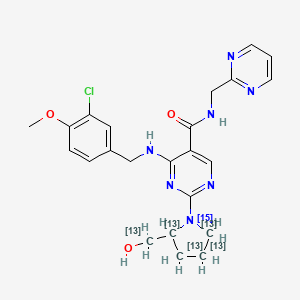




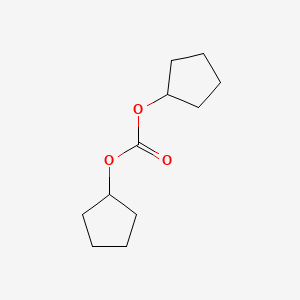
![O-[Methyl(1,2,2-trimethylpropoxy)phosphinyl]-L-tyrosine](/img/structure/B13438614.png)
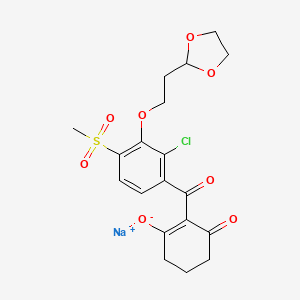
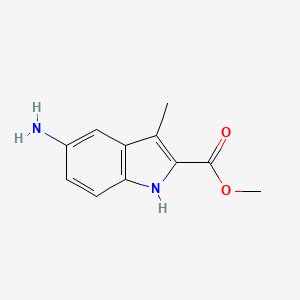
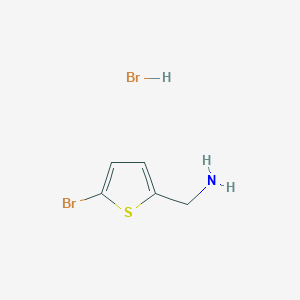
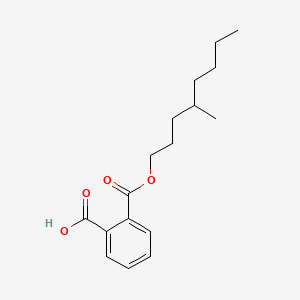
![(2R,3R,4S)-3-acetamido-4-(2-hydroxyethylamino)-2-[(1S,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B13438650.png)
